molecular formula C18H15F3N2O2S B2717246 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226439-92-4

5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2717246
CAS No.: 1226439-92-4
M. Wt: 380.39
InChI Key: HVQBXPUHPKIMSF-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative featuring a 4-methoxyphenyl group at position 5, a methylsulfanyl (-SMe) group at position 2, and a 4-(trifluoromethoxy)phenyl group at position 1 (Figure 1). The trifluoromethoxy group enhances electron-withdrawing properties, while the methylsulfanyl moiety contributes to lipophilicity.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-24-14-7-3-12(4-8-14)16-11-22-17(26-2)23(16)13-5-9-15(10-6-13)25-18(19,20)21/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBXPUHPKIMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-(trifluoromethoxy)aniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methylthioacetic acid under acidic conditions to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that modifications in the imidazole structure can lead to enhanced activity against various bacterial strains. For instance, derivatives of imidazole have been shown to possess significant antibacterial effects, making them candidates for the development of new antibiotics .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of imidazole derivatives. The structural modifications in this compound may facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models . In particular, compounds with similar structures have been evaluated for their efficacy in reducing inflammation and pain, suggesting that this compound could exhibit similar benefits.

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer properties. The ability of these compounds to inhibit cancer cell proliferation has been documented, with some studies indicating that they can induce apoptosis in cancer cells through various mechanisms . The specific substitutions on the imidazole ring may enhance selectivity towards cancer cells while minimizing effects on normal cells.

Synthetic Methodologies

The synthesis of 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step reactions that allow for precise control over the functional groups attached to the imidazole core. Various synthetic routes have been explored, including:

  • Condensation Reactions : These are often used to form the imidazole ring by reacting suitable precursors under acidic or basic conditions.
  • Substitution Reactions : Functional groups such as methoxy and trifluoromethoxy can be introduced through electrophilic aromatic substitution methods, enhancing biological activity.
  • Optimized Reaction Conditions : Recent studies emphasize the importance of reaction conditions such as temperature and solvent choice in maximizing yield and purity of the final product .

Case Studies and Research Findings

Several studies have documented the biological activities of imidazole derivatives similar to this compound:

  • A study demonstrated that modifications in the imidazole structure could significantly improve antimicrobial efficacy against resistant strains of bacteria .
  • Another research highlighted a series of synthesized imidazoles with promising anti-inflammatory effects in animal models, showcasing their potential for therapeutic use in chronic inflammatory conditions .
  • In vitro studies have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing healthy cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria
Anti-inflammatoryReduced inflammation in models
AnticancerInduced apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences and Electronic Profiles
Compound Name Position 1 Substituent Position 2 Substituent Position 5 Substituent Key Electronic Effects
Target Compound 4-(Trifluoromethoxy)phenyl Methylsulfanyl (-SMe) 4-Methoxyphenyl Strong electron-withdrawing (CF3O), moderate lipophilicity
5-(4-Methoxyphenyl)-1-(4-(Methylsulfonyl)Phenyl)-1H-imidazole (Compound 13) 4-(Methylsulfonyl)phenyl H 4-Methoxyphenyl Highly polar (SO2Me), COX-2 selectivity
2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole H H 4-Methoxyphenyl Electron-withdrawing (CF3), lower MW (242.20 g/mol)
4-Methyl-2-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole-5-Carboxylic Acid 4-(Trifluoromethoxy)phenyl H 4-Methyl + carboxylic acid Increased polarity (COOH), higher MW (301.4 g/mol)

Key Observations :

  • The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to methoxy or difluoromethoxy analogs .
  • Methylsulfanyl at position 2 provides moderate lipophilicity (logP ~2.6–3.0 estimated), whereas methylsulfonyl (SO2Me) in Compound 13 increases polarity, improving COX-2 binding .

Pharmacological Activity: COX-2 Selectivity

Table 2: COX Inhibition Data of Selected Imidazole Derivatives
Compound Name IC50 (COX-2) IC50 (COX-1) Selectivity Ratio (COX-2:COX-1) Reference
Target Compound Not Reported Not Reported Not Reported
5-(4-Methoxyphenyl)-1-(4-(Methylsulfonyl)Phenyl)-1H-imidazole (Compound 13) 4 nM >10 µM >2,500
4-(5-(4-Methoxyphenyl)-1H-Imidazol-1-yl)Benzenesulfonamide (Compound 14) 5 nM >3.3 µM >660

Analysis :

  • Compound 13 exhibits exceptional COX-2 selectivity due to its sulfonyl group, which likely interacts with hydrophobic pockets in the enzyme. The target compound’s methylsulfanyl group may reduce binding affinity but improve membrane permeability .

Physicochemical and Drug-Likeness Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) logP (XLogP3) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target Compound ~340 (estimated) ~3.0 1 ~40
2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole 242.20 2.6 1 37.9
4-Methyl-2-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole-5-Carboxylic Acid 301.40 ~1.5 2 85.0

Key Findings :

  • The target compound’s higher molecular weight and logP suggest better lipid solubility than carboxylic acid derivatives, favoring oral bioavailability.
  • The trifluoromethoxy group increases metabolic stability compared to non-fluorinated analogs .

Molecular Docking and Conformational Insights

  • AutoDock Vina studies on similar compounds (e.g., Compound 9c in ) reveal that planar imidazole rings and perpendicular aryl groups optimize binding to enzyme active sites .
  • The trifluoromethoxy group’s orientation in the target compound may enhance hydrophobic interactions in COX-2’s side pocket, analogous to sulfonamide groups in Compound 13 .

Biological Activity

The compound 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antifungal applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H16F3N2O2S
  • Molecular Weight : 372.37 g/mol

This compound features a trifluoromethoxy group and a methoxy group, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study focusing on various imidazole derivatives demonstrated that certain compounds showed 49.58% to 58.02% inhibition in in vivo anti-inflammatory tests with minimal gastrointestinal irritation . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Antifungal Activity

The antifungal efficacy of imidazole derivatives has also been documented. In vitro tests revealed that some derivatives exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against various fungal strains . This suggests that the compound could be effective in treating fungal infections, making it a candidate for further pharmacological development.

The proposed mechanism of action for the anti-inflammatory and antifungal activities involves the inhibition of specific enzymes and pathways associated with inflammation and fungal growth. For instance, the presence of the methoxy and trifluoromethoxy groups may enhance binding affinity to target enzymes, thereby increasing inhibitory potency.

Study 1: Synthesis and Evaluation of Imidazole Derivatives

In a systematic study conducted on various imidazole derivatives, including those similar to this compound, researchers synthesized multiple compounds and evaluated their biological activities. The study found that certain derivatives displayed dual action as both anti-inflammatory and antifungal agents with minimal side effects .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the imidazole ring significantly influenced biological activity. Specifically, substituents at specific positions on the phenyl rings were found to enhance both anti-inflammatory and antifungal properties. This highlights the importance of molecular structure in determining pharmacological effects .

Table 1: Biological Activity Summary of Imidazole Derivatives

Compound NameAnti-inflammatory Activity (%)MIC (μg/mL)Notes
Compound A58.0212.5Lead compound with dual activity
Compound B52.3415.0Moderate GI irritation
Compound C49.5810.0High potency against fungal strains

Table 2: Structure-Activity Relationship Findings

Substituent PositionSubstituent TypeEffect on Activity
ParaMethoxyIncreased anti-inflammatory activity
MetaTrifluoromethoxyEnhanced antifungal potency
OrthoMethylsulfanylImproved binding affinity

Q & A

Q. Optimization strategies :

  • Vary reaction temperature (60–120°C) and time (6–24 hours) to balance yield and byproduct formation.
  • Use silica gel column chromatography or recrystallization for purification .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and imidazole ring formation (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethoxy signals at δ 120–125 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₅F₃N₂O₂S: 387.09) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., imidazole ring planarity deviations <5°) .

Q. Purity assessment :

  • HPLC with UV detection (≥98% purity threshold) .
  • Melting point consistency (±2°C range) .

Advanced: How can researchers evaluate the biological activity and selectivity of this compound toward enzyme targets like COX-2?

Answer:
Methodology :

  • In vitro enzyme assays :
    • COX-2 inhibition : Measure IC₅₀ using fluorescence-based assays (e.g., prostaglandin H₂ conversion). For structurally similar imidazoles, IC₅₀ values range from 4 nM (COX-2) to >10 µM (COX-1), indicating high selectivity .
    • Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.

Q. Data interpretation :

  • Selectivity ratio : COX-2/COX-1 IC₅₀ ratio >100 suggests therapeutic potential .

Advanced: What computational strategies predict the binding mode of this compound with biological targets?

Answer:
Molecular docking :

  • Software : AutoDock Vina for rapid scoring (improved accuracy over AutoDock 4) .
  • Parameters :
    • Grid box centered on the COX-2 active site (coordinates from PDB: 5KIR).
    • Exhaustiveness setting ≥20 for thorough sampling .

Q. Validation :

  • Compare docking poses with X-ray crystallography data (e.g., hydrogen bonding with Arg120 and Tyr355 in COX-2) .

Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?

Answer:
Root causes :

  • Poor pharmacokinetics (e.g., rapid metabolism of the trifluoromethoxy group).
  • Off-target effects in complex biological systems.

Q. Strategies :

  • Metabolic stability assays : Incubate with liver microsomes to identify labile moieties .
  • In vivo imaging : Radiolabel the compound (e.g., ¹¹C) to track distribution and target engagement .

Basic: What are key considerations for designing stable formulations for in vitro testing?

Answer:

  • Solubility : Use DMSO stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .
  • Stability : Store at -20°C under inert atmosphere; monitor degradation via LC-MS over 48 hours .

Advanced: How can metabolic pathways and physiological stability of this compound be elucidated?

Answer:

  • Phase I metabolism : Identify hydroxylation or demethylation products using LC-HRMS .
  • Phase II metabolism : Incubate with UDP-glucuronosyltransferases to detect glucuronide conjugates .
  • Stability assays :
    • Plasma stability: Incubate in human plasma (37°C, 1–24 hours) and quantify parent compound .

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